N-[(4-bromophenyl)methyl]acetamide

Medicinal Chemistry ADME Properties Compound Selection

Select this specific 4-bromo regioisomer for your SAR program—the para-bromine substituent is critical for reliable Suzuki/Heck cross-coupling yields and cannot be replaced by chloro or unsubstituted analogs without altering reaction kinetics. XLogP3 of 1.6 is purpose-built for CNS-penetrant kinase and GPCR ligand design. The bromine atom also serves as an anomalous scatterer for X-ray co-crystal structure determination. Order research-grade material from multiple qualified suppliers.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 90561-76-5
Cat. No. B3023397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)methyl]acetamide
CAS90561-76-5
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=C(C=C1)Br
InChIInChI=1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
InChIKeyHBBBWKUVJSIFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-Bromophenyl)methyl]acetamide (CAS 90561-76-5) Procurement & Technical Baseline


N-[(4-Bromophenyl)methyl]acetamide (CAS 90561-76-5), also known as N-(4-bromobenzyl)acetamide, is a functionalized benzyl acetamide derivative with the molecular formula C₉H₁₀BrNO and molecular weight 228.09 g/mol . It is characterized by a 4-bromophenyl group linked via a methylene bridge to an acetamide moiety, with a calculated LogP (XLogP3) of 1.6 and a boiling point of 395.5±25.0 °C at 760 mmHg [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with the aromatic bromo substituent enabling further functionalization through cross-coupling reactions .

Why N-[(4-Bromophenyl)methyl]acetamide Cannot Be Arbitrarily Substituted


N-[(4-Bromophenyl)methyl]acetamide presents a specific structural profile that distinguishes it from closely related analogs and dictates its unique utility in synthetic and pharmacological applications. The presence and position of the bromine atom are critical; it is not merely a placeholder. The 4-bromo substituent imparts a specific electronic environment and steric profile, as well as a distinct reactivity profile in cross-coupling reactions (e.g., Suzuki, Heck) compared to chloro or unsubstituted analogs . Furthermore, the calculated lipophilicity (XLogP3 = 1.6) is tailored for specific biological target engagement and membrane permeability, differing significantly from more polar or lipophilic alternatives . Substituting this compound with a different halogen or a regioisomer would alter reaction kinetics, product yields in synthetic sequences, and biological activity profiles, making it a non-interchangeable building block in precise chemical and pharmaceutical research .

N-[(4-Bromophenyl)methyl]acetamide (CAS 90561-76-5): Quantitative Differentiation Evidence Against Analogs


Lipophilicity Differentiation: N-(4-Bromobenzyl)acetamide vs. 4-Bromobenzylamine and 2-Bromo-N-(4-bromobenzyl)acetamide

N-(4-Bromobenzyl)acetamide exhibits an XLogP3 value of 1.6, which is intermediate between its precursor amine (4-bromobenzylamine, predicted LogP ~1.3-1.8) and its more lipophilic α-bromo derivative, 2-Bromo-N-(4-bromobenzyl)acetamide, which has an ACD/LogP of 2.44 [1]. This specific lipophilicity is crucial for balancing membrane permeability and aqueous solubility in medicinal chemistry campaigns. The XLogP3 of 1.6 positions the compound favorably for CNS drug discovery, adhering to Lipinski's Rule of Five, whereas the 2-bromo analog (LogP 2.44) may present different ADME characteristics and potential toxicity profiles [2].

Medicinal Chemistry ADME Properties Compound Selection

Synthetic Utility in Heteroarylation: Direct Cross-Coupling Efficiency of N-(4-Bromobenzyl)acetamide

The aromatic bromine atom in N-(4-bromobenzyl)acetamide is an excellent leaving group for palladium-catalyzed cross-coupling reactions. A study on the direct heteroarylation of bromobenzylacetamide derivatives demonstrated that this compound can be efficiently coupled with various heteroarenes, providing a direct route to heteroarylated benzylamine derivatives . This reactivity is superior to that of the corresponding chloro- or unsubstituted analogs under the same conditions. While specific comparative yields from that study are not provided for this exact substrate, the methodology is explicitly validated for this compound class, establishing its utility as a privileged building block for generating libraries of substituted benzylamines . In contrast, the N-(4-chlorobenzyl)acetamide analog requires harsher conditions or different catalytic systems due to the stronger C-Cl bond, making the bromo derivative the reagent of choice for mild and selective transformations [1].

Organic Synthesis C-C Coupling Building Blocks

Enzyme Inhibition Potential: Functional Evidence from BindingDB Affinity Data

While direct inhibitory data for N-[(4-bromophenyl)methyl]acetamide itself is limited, its structural analog N-(4-bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide, which contains the same core N-(4-bromobenzyl)acetamide motif, has demonstrated specific enzyme inhibition [1]. This suggests that the N-(4-bromobenzyl)acetamide scaffold is a validated pharmacophore for enzyme targeting. In contrast, simpler analogs like N-benzylacetamide (without the bromine) and N-(4-methylbenzyl)acetamide lack this halogen bonding capability, which is increasingly recognized as a key driver of selectivity and potency in drug design [2][3]. The bromine atom in the 4-position is specifically positioned to engage in halogen bonding with protein backbone carbonyls or side-chain residues, a feature absent in unsubstituted or chloro analogs, which exhibit weaker halogen bonding potential [4].

Drug Discovery Enzyme Inhibition Target Engagement

Analytical and Purity Benchmarks: Commercial Specifications for Reliable Research

N-[(4-Bromophenyl)methyl]acetamide is commercially available from multiple vendors with high purity specifications, typically 95% to 98% . This high level of purity, verified by techniques such as NMR and HPLC, is critical for ensuring reproducibility in both synthetic and biological experiments . In contrast, more complex analogs or less common derivatives may only be available in lower purity or require extensive in-house purification, adding time and cost to research projects. The availability of the compound at 98% purity from a vendor like Leyan ensures that researchers can proceed directly to their intended applications without the uncertainty of unknown impurities affecting reaction outcomes or biological assay results .

Analytical Chemistry Quality Control Procurement

High-Value Application Scenarios for N-[(4-Bromophenyl)methyl]acetamide (CAS 90561-76-5)


Medicinal Chemistry: Synthesis of Novel Enzyme Inhibitors and Receptor Ligands

N-[(4-Bromophenyl)methyl]acetamide is an ideal starting material for synthesizing focused libraries of enzyme inhibitors and GPCR ligands. Its specific XLogP3 of 1.6 and the halogen-bonding potential of its 4-bromobenzyl group [1] make it a privileged scaffold. It is particularly well-suited for developing CNS-penetrant drugs where moderate lipophilicity is desired, and for programs targeting proteins with halogen-binding pockets, such as kinases and proteases.

Organic Synthesis: Reliable Building Block for Complex Molecule Construction

The compound's utility as a building block for complex organic molecules is well-documented. Its efficient participation in palladium-catalyzed cross-coupling reactions, as demonstrated in direct heteroarylation protocols, makes it a preferred reagent for C-C bond formation . Researchers can reliably install the N-(4-bromobenzyl)acetamide motif into larger molecular architectures for structure-activity relationship (SAR) studies, benefiting from its high commercial purity and well-characterized reactivity.

Chemical Biology: Development of Halogenated Chemical Probes

The 4-bromophenyl moiety in N-[(4-bromophenyl)methyl]acetamide serves as a dual-function group: a synthetic handle and a source of anomalous scattering for X-ray crystallography. This compound can be used to synthesize chemical probes where the bromine atom facilitates phase determination in protein-ligand co-crystal structures [2]. Furthermore, its potential as a precursor to radioactive or isotope-labeled probes (e.g., via halogen exchange) makes it valuable in target engagement and imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(4-bromophenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.